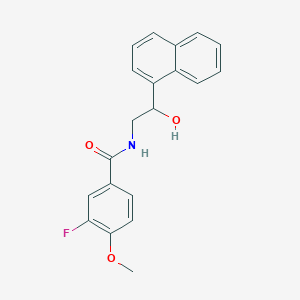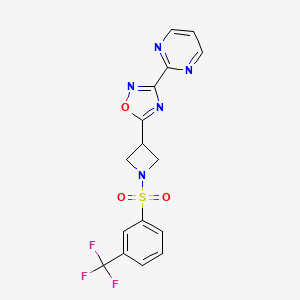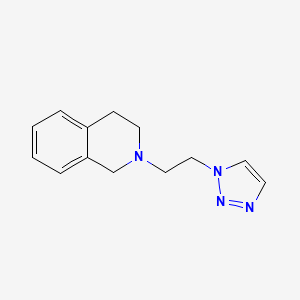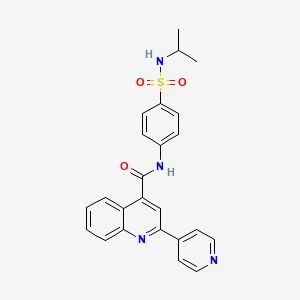
N-(4-(N-isopropylsulfamoyl)phenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(N-isopropylsulfamoyl)phenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide, also known as ISQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ISQ is a quinoline-based compound that has been synthesized using various methods, and its mechanism of action has been extensively studied.
Scientific Research Applications
Quinoline Derivatives as Corrosion Inhibitors
Corrosion Inhibition
Quinoline derivatives are recognized for their anticorrosive properties due to their high electron density, which allows them to form stable chelating complexes with metallic surfaces. This review focuses on recent reports on the effectiveness of quinoline-based compounds as anticorrosive materials, highlighting their potential in protecting metals against corrosion through the formation of coordination bonds (Verma, Quraishi, & Ebenso, 2020).
Quinoline and Pyrimidine Derivatives in Optoelectronic Materials
Optoelectronic Applications
Research on quinazoline and pyrimidine derivatives has shown significant potential for creating novel optoelectronic materials. These compounds are integrated into π-extended conjugated systems, contributing to the development of materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs, and other electronic devices. The review emphasizes the importance of these derivatives in enhancing the electroluminescent properties of materials used in optoelectronics (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Quinoline and Quinazoline Alkaloids in Medicinal Chemistry
Biological Activities
Quinoline and quinazoline alkaloids have been studied extensively for their broad spectrum of biological activities. Over the past 200 years, these compounds have been isolated from natural sources, and their synthetic analogs have shown significant medicinal properties. This review covers the historical background and recent findings on the biological activities of quinoline and quinazoline alkaloids, including their roles in anticancer, antimicrobial, and antiviral applications (Shang et al., 2018).
Green Synthesis of Quinoline
Sustainable Synthesis
The synthesis of quinoline scaffolds has been revisited with a focus on green chemistry approaches. This review discusses the shift towards employing non-toxic, environmentally friendly methods for synthesizing quinoline derivatives. The aim is to eliminate the use of hazardous chemicals and solvents, thereby promoting safer and more sustainable practices in chemical synthesis (Nainwal et al., 2019).
properties
IUPAC Name |
N-[4-(propan-2-ylsulfamoyl)phenyl]-2-pyridin-4-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S/c1-16(2)28-32(30,31)19-9-7-18(8-10-19)26-24(29)21-15-23(17-11-13-25-14-12-17)27-22-6-4-3-5-20(21)22/h3-16,28H,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVCIYYTKFZSQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Methylphenyl)methyl]-1,4-thiazinane 1,1-dioxide](/img/structure/B2961291.png)
![4-butoxy-N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2961292.png)
![ethyl 4-{[1,3-dimethyl-2,6-dioxo-7-(2-oxo-2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2961294.png)
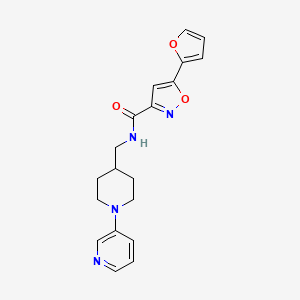
![1-Methyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one](/img/structure/B2961296.png)
![2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]thio}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2961298.png)
![methyl 5-(((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2961301.png)
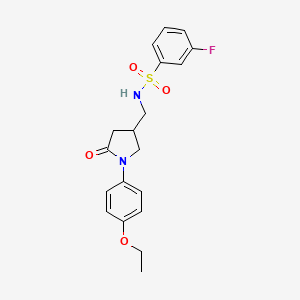
![3-(3-chloro-4-methoxyphenyl)-8-fluoro-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2961303.png)
![1,1-Difluorospiro[2.3]hexane-5-sulfonyl chloride](/img/structure/B2961305.png)
